Product packaging for Avanel S 150(Cat. No.:CAS No. 121546-77-8)

Avanel S 150

Cat. No.: B1166651
CAS No.: 121546-77-8
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Description

Avanel S 150, with the INCI name Sodium C12-15 Pareth-15 Sulfonate , is a unique anionic surfactant of significant interest for formulating mild and high-performance products. Its chemical structure is distinct from common sulfonate and sulfate surfactants, featuring a hydrophobic chain capped with 15 moles of ethoxylation and terminated by a sulfonate anionic group . This structure confers a set of exceptional properties, including notable mildness and counter-irritancy behavior, which can significantly reduce the irritation potential of surfactant systems . It is characterized by good foaming ability, effective emulsifying characteristics, and is fully biodegradable . A key advantage for researchers is its exceptional hydrolytic stability across the entire pH range, making it a robust choice for challenging formulations . Due to its favorable safety profile, it is particularly suitable for applications in sensitive areas such as facial cleansers and scrubs, acne treatments, baby care products, and hypoallergenic product lines . The compound is supplied as a water-soluble solution, typically with a solids content of 15-40%, and appears as a clear, yellow liquid . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

121546-77-8

Molecular Formula

C6H11N3S

Synonyms

Avanel S 150

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Industrial Synthetic Routes for Alkyl Ether Sulfonates

Alkyl ether sulfonates are typically synthesized from precursor ethoxylated alcohols. pcc.eugloballcadataaccess.org Industrial production methods broadly fall under sulfite (B76179) sulfonation and sulfoalkylation processes. google.com Various sulfonating agents can be employed, including sulfur trioxide, chlorosulfonic acid, oleum, and sodium bisulfite. pcc.euutp.edu.mychemithon.com

One common method for synthesizing alkylethoxyethanesulphonates involves the chlorination of precursor ethoxyalcohols using thionyl chloride, followed by sulfonation with sodium sulfite. researchgate.net

An alternative two-step process utilizes fatty alcohol ethoxylate, allyl chloride, and bisulfite. This route involves an initial allylation step followed by sulfonation. researchgate.netresearchgate.net Another described method entails reacting an alkoxylated alcohol or alkylphenol first with methalyl chloride and then sulfonating the product with a bisulfite salt. utp.edu.my

Alternative synthetic routes for alkyl ether sulfonates include those involving isethionates and propane (B168953) sultones. Alkyl ether sulfonates can be synthesized starting from sodium isethionate. google.comresearchgate.net Sodium isethionate itself is commonly prepared through the reaction of ethylene (B1197577) oxide with aqueous sodium bisulfite. atamanchemicals.com

Propane sultone is another sulfoalkylating agent used in the synthesis of alkyl ether sulfonates through sulfoalkylation. google.com Propane sultone can be prepared, for instance, from allyl alcohol and sodium bisulfite. smolecule.comgoogle.com The reaction of alkali metal salts of alcohols or thiols with propane sultone is a known method for preparing propane sulfonates. epo.org Sulfoalkylation is fundamentally a nucleophilic substitution reaction between an alkyl alcohol ether or alkylphenol ether and a sulfoalkylating agent. google.com

Synthesis from a terminal glycidate (epoxy) starting material using a mixture of sulfite and bisulfite salts has also been reported. google.com

Investigation of Process Parameters and Optimization for Industrial Scale

Optimization of process parameters is crucial for the industrial-scale production of alkyl ether sulfonates to achieve desirable yields and purity profiles. Studies have investigated the impact of various factors on the synthesis. researchgate.netresearchgate.net

Sulfoalkylation reactions typically require specific conditions of temperature, pressure, and the presence of a catalyst. google.com Alkaline catalysts such as potassium hydroxide (B78521) or sodium hydroxide can be employed in sulfoalkylation reactions involving hydroxyalkyl sulfonate. google.com

Phase transfer catalysts can play a role in multi-step processes, such as the allylation and sulfonation route. PEG-600, for example, has been used as a phase transfer catalyst in an allylation process. researchgate.net Composite catalysts, including a mixture of hydrosulfite-sulfite and nitrate (B79036) with the product, have been utilized in sulfonation reactions. researchgate.net In the synthesis of alkyl diphenyl ether sulfonates, solid acid catalysts such as sulfonated styrene (B11656) divinylbenzene (B73037) copolymer, tosic acid, toluenesulfonic acids, and methylsulfonic acid are used in the alkylation step. google.com

Reaction temperatures for these syntheses can vary significantly, ranging from 100-220°C for sulfoalkylation, 80-180°C for alkylation, and 0-80°C for sulfonation in some routes. google.comgoogle.com Other methods report temperatures around 120°C for allylation and 95-97°C for sulfonation, or 64°C for fatty alcohol polyoxyethylene ether sulfonate synthesis. researchgate.netresearchgate.net Lower temperatures, at or below 110°C (preferably at or below 100°C), can be advantageous in syntheses starting from glycidate. google.com Reaction times also vary, from 0.5-5 hours for sulfoalkylation to longer durations depending on the specific method and presence of catalysts. google.comgoogle.com Solvents used can include toluene, C6-C20 alkanes, liquid paraffin, and various solvent oils, as well as inert organic solvents. google.comresearchgate.netgoogle.com

Controlling the purity profile and minimizing by-products are significant aspects of alkyl ether sulfonate synthesis. The sulfite sulfonation method, for instance, can potentially generate toxic, harmful, and corrosive substances. google.com The synthetic route involving allyl chloride and bisulfite has been noted for its ability to significantly improve yield. researchgate.net

The use of certain reagents, such as propane sultone, can lead to the formation of undesirable "iso-sulfonate" by-products, which can negatively impact product performance. epo.org Sulfonation with SO3 can result in the formation of anhydrides, also known as pyrosulfonic acids, as by-products. neutronco.com Utilizing solid acid catalysts in the synthesis of alkyl diphenyl ether sulfonates has been shown to mitigate issues like extensive by-product formation and high catalyst treatment costs associated with traditional catalysts like aluminum chloride and hydrochloric acid. google.com Controlling the ratios of reactants can also influence the characteristics of the resulting alkyl ether sulfonates. google.com Achieving high conversions in the sulfonation stage, particularly with hydrophobic ethoxychlorides, can be challenging, but using narrow distribution ethoxyalcohol and potassium sulfite has been shown to increase conversion. researchgate.net

Derivatization Strategies and Structural Analogues

Alkyl ether sulfonates, including Avanel S 150, are a class of anionic surfactants. pcc.eu this compound is specifically described as a sulfonate-capped linear alkyl ethoxylate. inci.guide Structural analogues of this compound can be created by varying the alkyl chain length (while this compound uses C12-15, other chain lengths are possible), the average number of ethylene oxide units (this compound has approximately 15 EO units, but other Avanel grades have different numbers, such as 7 or 3) google.com, and potentially the nature of the anionic head group (sulfonate versus sulfate (B86663), leading to the related class of alkyl ether sulfates) pcc.eu.

Manipulation of Alkyl Chain Length Distribution (C12-C15)

The hydrophobic character of this compound is largely determined by its C12-C15 alkyl chain. This distribution is established by the selection of the starting alcohol feedstock. Alcohols used for producing alcohol ethoxysulfates typically range from C12 to C18, with C12-C15 grades being predominant feedstocks for certain types of AES. heraproject.comerasm.orgheraproject.com

These alcohol feedstocks can originate from petrochemical processes, yielding linear oxo-alcohols which contain mixtures of even and odd or solely odd numbered alkyl chains, typically ranging from C7 to C15. heraproject.comheraproject.com These petrochemical-derived alcohols can have varying degrees of linearity, often between 40% and 90%, with the remainder being mono-branched isomers, primarily at the 2-position. heraproject.comheraproject.com Alternatively, fatty alcohols derived from natural sources like lauric oils provide even-numbered alkyl chains, commonly in the C12-C14 range. erasm.orgheraproject.com

The specific blend of C12, C13, C14, and C15 alcohols in the starting material dictates the alkyl chain length distribution in the final this compound product. Research indicates that the alkyl chain length significantly influences various surfactant properties, including thermal stability and the characteristics of micelle formation. acs.orgappliedmineralogy.comacademie-sciences.fr

Control of Ethylene Oxide (EO) Chain Length (Pareth-15)

The hydrophilic nature of this compound is significantly influenced by the polyoxyethylene chain, indicated by "Pareth-15," signifying an average of 15 ethylene oxide units. specialchem.cominci.guide The introduction of these ethylene oxide units occurs during the ethoxylation step, where the C12-C15 alcohol blend reacts with ethylene oxide in the presence of a catalyst. wikipedia.orgatamanchemicals.comgloballcadataaccess.org

The ethoxylation process is a polymerization reaction that typically results in a distribution of molecules with varying numbers of ethylene oxide units attached, rather than a single, uniform chain length. wikipedia.orgatamanchemicals.com The number "15" in Pareth-15 represents the average degree of ethoxylation. Controlling this average chain length is critical for tailoring the surfactant's properties, particularly its hydrophilic-lipophilic balance (HLB). atamanchemicals.commdpi.com

The average number of ethylene oxide units incorporated is primarily controlled by the ratio of ethylene oxide to the alcohol feedstock during the reaction and the choice of catalyst. globallcadataaccess.orgacs.org While basic catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, they can lead to a broader distribution of ethoxymer chain lengths. wikipedia.orgacs.org The use of more sophisticated catalysts can help in producing narrow-range ethoxylates with a tighter distribution around the target average. wikipedia.orgacs.org The degree of ethoxylation has a notable impact on surfactant performance characteristics such as water solubility, foaming capacity, detergency, and solubilization power. atamanchemicals.commdpi.comsurfactant.topsaapedia.org

Exploration of Different Counterions

This compound is specifically the sodium salt of the sulfated ethoxylated alcohol. specialchem.comspecialchem.cominci.guide The counterion is introduced during the neutralization step, which follows the sulfation of the ethoxylated alcohol. Sulfation typically involves reacting the alcohol ethoxylate with a sulfating agent like sulfur trioxide (SO₃) or chlorosulfonic acid, producing an acidic intermediate. heraproject.comheraproject.comwikipedia.orgsurfactant.topshell.com This acidic product is then neutralized with a base to form the salt. heraproject.comheraproject.comwikipedia.orgshell.com

For this compound, the base used is typically sodium hydroxide (NaOH), resulting in the sodium counterion. heraproject.comheraproject.comwikipedia.orgshell.com However, alcohol ethoxysulfates can also be neutralized with other bases to yield different counterions, such as ammonium (B1175870) (NH₄⁺) or alkanolamines like triethanolamine (B1662121) (TEA), although sodium salts are the most commonly used grades. heraproject.comheraproject.comwikipedia.org

The nature of the counterion significantly influences the physical and performance properties of anionic surfactants like alcohol sulfates. shell.comresearchgate.netresearchgate.netrsc.orgpku.edu.cnmdpi.com These effects include impacts on water solubility, the critical micelle concentration (CMC), the thermodynamics of micelle formation, interfacial tension, and adsorption behavior at interfaces. researchgate.netresearchgate.netrsc.orgpku.edu.cnmdpi.com Studies have shown that the size and hydration of the counterion affect its interaction with the charged headgroup of the surfactant and its binding to micelles, consequently influencing properties like CMC and enthalpy of micellization. academie-sciences.frresearchgate.net For instance, larger, less hydrated counterions tend to be more effective at lowering the CMC compared to smaller, more hydrated ones. researchgate.net

Physicochemical Behavior and Interfacial Science

Mechanism of Surface and Interfacial Tension Reduction

The ability of Avanel S 150 to reduce surface and interfacial tension is a fundamental characteristic of its surfactant nature. This reduction is achieved through the adsorption of surfactant molecules at the interface between two phases, such as air-liquid, liquid-liquid, or solid-liquid. Surfactant molecules are amphiphilic, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. At an interface, these molecules orient themselves such that the hydrophobic tails are directed away from the aqueous phase and into the other phase (air, oil, or towards a hydrophobic solid surface), while the hydrophilic head groups remain in the aqueous phase columbia.edu. This preferential concentration of surfactant molecules at the interface lowers the free energy of the interface, resulting in a reduction of surface or interfacial tension columbia.edu.

Adsorption Behavior at Air-Liquid Interfaces

At the air-liquid interface (typically air-water), this compound molecules adsorb with their hydrophobic C12-15 alkyl chains and ethylene (B1197577) oxide segments oriented towards the air phase, and their sulfonate head groups residing in the water. This adsorption leads to a decrease in the surface tension of the water. The effectiveness of a surfactant in reducing surface tension is often evaluated by measuring the surface tension of its aqueous solutions as a function of concentration. For a 0.1% w/wt solution of a product similar to this compound (an ether sulfonate surfactant), the surface tension was measured to be 34.2 mN/m google.com. The adsorption process at the air-liquid interface is driven by the tendency of the hydrophobic tail to escape the unfavorable aqueous environment wur.nl. The packing density and orientation of the adsorbed molecules at the air-liquid interface influence the extent of surface tension reduction qu.edu.qauq.edu.au.

Adsorption Behavior at Liquid-Liquid Interfaces

At liquid-liquid interfaces, such as oil-water interfaces, this compound molecules adsorb with their hydrophobic tails partitioning into the oil phase and their hydrophilic sulfonate head groups remaining in the aqueous phase. The ethylene oxide chain, having some nonionic character, can reside at the interface or extend into either phase depending on its polarity and the nature of the oil phase google.com. This orientation stabilizes the interface between the two immiscible liquids, reducing the interfacial tension. A low interfacial tension is crucial for applications like emulsification and enhanced oil recovery d-nb.infopreprints.org. For a 0.1% solution of a related ether sulfonate in distilled water against mineral oil, the interfacial tension was measured to be 0.6 mN/m at 50°C google.com. Effective interfacial tension reduction facilitates the mixing or dispersion of the two liquid phases columbia.edu.

Adsorption Characteristics at Solid-Liquid Interfaces

Adsorption of surfactants like this compound at solid-liquid interfaces is influenced by the nature of both the solid surface and the surfactant. The adsorption can occur through various mechanisms, including hydrophobic interactions between the surfactant tail and a hydrophobic solid surface, electrostatic interactions between the charged head group and a charged surface, or specific interactions like hydrogen bonding or complex formation columbia.eduresearchgate.net. For anionic surfactants, adsorption on positively charged solid surfaces can occur via electrostatic attraction. On hydrophobic surfaces, the hydrophobic tails can adsorb directly onto the surface, potentially forming hemi-micelles or bilayers at higher concentrations wur.nl. This compound has been used as a dispersing agent during the milling of LiFePO4 precursors, which involves interaction with a solid surface in a liquid medium researchgate.netresearchgate.net. This application suggests that this compound can adsorb onto the surface of LiFePO4 particles, influencing their dispersion and properties like particle size and surface area researchgate.netresearchgate.net. The extent of adsorption at solid-liquid interfaces is important in various applications, including detergency, wetting, and dispersion stabilization columbia.eduncku.edu.tw. The affinity of an anionic surfactant for a solid-liquid interface can increase with increasing surface hydrophobicity qu.edu.qaresearchgate.net.

Micellization Phenomena in Aqueous Systems

When the concentration of a surfactant in an aqueous solution exceeds a certain value, the surfactant molecules begin to self-assemble into aggregates known as micelles. This process, termed micellization, occurs because the concentration of surfactant at the interfaces becomes saturated, and it is energetically favorable for the hydrophobic tails to aggregate in the bulk of the solution, forming a hydrophobic core shielded from water by the hydrophilic head groups wur.nlscholarsresearchlibrary.comresearchgate.net.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is the concentration of surfactant in solution above which micelles begin to form. Below the CMC, the surfactant primarily exists as monomers dispersed in the solution or adsorbed at interfaces. Above the CMC, the addition of more surfactant leads to an increase in the number of micelles, while the concentration of free monomers in solution remains relatively constant columbia.edugoogle.com. The CMC is a key characteristic of a surfactant and is typically determined by measuring a concentration-dependent property of the solution, such as surface tension, conductivity, or osmotic pressure, which shows a distinct change in slope at the CMC scholarsresearchlibrary.com. This compound and similar alkyl ether sulfonates are known for their low critical micelle concentrations google.comedocr.com. A patent mentions a CMC of 0.00001 moles/liter for a related ether sulfonate product google.com.

Several factors can influence the CMC of a surfactant like this compound in aqueous systems:

Hydrophobic Tail Length: Generally, increasing the length of the hydrophobic tail decreases the CMC, as the driving force for hydrophobic association increases frontiersin.org.

Ethylene Oxide Chain Length: The presence and length of the ethylene oxide chain influence the hydrophilic character and steric interactions, which can affect the CMC google.comwur.nl. This compound has 15 moles of ethoxylation inci.guidespecialchem.com.

Nature of the Head Group: The anionic sulfonate head group contributes to electrostatic repulsion between surfactant molecules, which opposes micellization. The type and concentration of counterions in the solution can screen these charges, affecting the CMC mdpi.com.

Temperature: Temperature can influence the balance between hydrophobic association and head group interactions, thereby affecting the CMC.

Presence of Additives: The presence of electrolytes, polymers, or other organic molecules in the solution can significantly alter the CMC scholarsresearchlibrary.com. For instance, the presence of ions can affect the adsorption capacity of nanoparticles at the air-liquid interface and influence surface tension scitepress.org.

Characterization of Micellar Structure and Aggregation Dynamics

Micelles formed by anionic surfactants like this compound in aqueous solutions are typically spherical or nearly spherical at concentrations just above the CMC researchgate.netresearchgate.net. These structures consist of a hydrophobic core formed by the aggregation of the alkyl and ethylene oxide chains, surrounded by the anionic sulfonate head groups in contact with the water wur.nlresearchgate.net. The counterions associated with the sulfonate groups are located in the Stern layer and the diffuse layer around the micelle columbia.edu.

The structure and size of micelles are not static but are in dynamic equilibrium with the free surfactant monomers in solution researchgate.net. Micelles can undergo dynamic processes such as formation, breakdown, and exchange of monomers nih.gov. The specific size and shape of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes or other additives mdpi.comresearchgate.net. Techniques such as Small Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) are commonly used to characterize micellar structure, size, and shape frontiersin.orgresearchgate.net. While specific detailed characterization data for this compound micelles were not extensively found in the provided snippets, the general principles for anionic surfactant micelles apply. The balance between the hydrophobic attraction of the tails and the electrostatic repulsion of the head groups dictates the micellar shape and aggregation number wur.nlfrontiersin.org.

PropertyValue / DescriptionSource(s)
Chemical NameSodium C12-15 Pareth-15 Sulfonate inci.guidespecialchem.comspecialchem.com
PubChem CID60108677 nih.gov
CAS Number121546-77-8 specialchem.comspecialchem.comchemicalbook.com
Surfactant TypeAnionic, Sulfonate-capped linear alkyl ethoxylate inci.guidespecialchem.com
Hydrophobic PortionC12-15 alkyl with 15 moles of ethoxylation inci.guidegoogle.comedocr.com
Hydrophilic PortionSulfonate group inci.guidegoogle.com
Surface Tension (0.1% solution)34.2 mN/m (for a related ether sulfonate) google.com
Interfacial Tension (0.1% solution vs. mineral oil)0.6 mN/m at 50°C (for a related ether sulfonate) google.com
Critical Micelle Concentration (CMC)Low CMC; 0.00001 moles/liter (for a related ether sulfonate) google.comedocr.com
Micellar StructureTypically spherical or nearly spherical in aqueous solutions above CMC (general for anionic surfactants) researchgate.netresearchgate.net

Solubilization Capacity within Micellar Aggregates

Surfactants like this compound form aggregates such as micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic interior capable of integrating non-polar substances, such as oils, significantly increasing their apparent solubility in water google.comgoogleapis.com. While specific data on the solubilization capacity of this compound micelles was not extensively detailed in the search results, the general principle of micellar solubilization by surfactants of this type applies google.comgoogleapis.com. The low critical micelle concentration is noted as a key feature of Avanel surfactants, which is relevant to their ability to form micelles and thus potentially solubilize hydrophobic compounds google.comgoogle.com.

Solution Stability and Degradation in Diverse Chemical Environments

This compound is recognized for its robust stability across a range of chemical environments, which is a key performance attribute inci.guideedocr.comspecialchem.comgoogle.comgoogle.com.

Hydrolytic Stability Across Wide pH Ranges

This compound exhibits excellent hydrolytic stability across a wide range of pH values inci.guideedocr.comspecialchem.comgoogle.comgoogle.com. Studies have shown very low levels of hydrolysis. For instance, one report indicated only 0.23% hydrolysis at pH 4, with hydrolysis levels below the detection limit (0.01%) at pH 7 and 9 industrialchemicals.gov.au. This high stability is attributed to the nature of the sulfonate group, which is less susceptible to hydrolysis compared to the ester bond found in sulfate (B86663) surfactants google.comgoogle.com. The parent acid of this compound is a strong acid, meaning the sulfonate group is likely to remain dissociated within the environmental pH range of 4-9, further contributing to its stability against hydrolysis industrialchemicals.gov.au. This makes it particularly suitable for formulations that require stability under acidic or alkaline conditions, such as facial toners and antiseptics containing alpha hydroxy acids happi.com.

Hydrolytic Stability Data:

pH RangeHydrolysis PercentageDetection LimitSource
pH 40.23%N/A industrialchemicals.gov.au
pH 7< 0.01%0.01% industrialchemicals.gov.au
pH 9< 0.01%0.01% industrialchemicals.gov.au

Tolerance to Electrolyte Concentrations and Hard Water

This compound demonstrates excellent tolerance to electrolyte concentrations and hard water edocr.comgoogle.comgoogle.comspecialchem.com. This property is advantageous in formulations where high levels of salts or the presence of multivalent ions from hard water could otherwise negatively impact surfactant performance, such as foaming or solubility google.comgoogle.comspecialchem.com. The presence of the ethylene oxide chain in the molecule provides some nonionic characteristics that contribute to this tolerance edocr.comgoogle.comgoogle.com. This makes this compound effective in various water conditions without significant loss of performance.

Rheological Properties of Aqueous Solutions and Formulations

The rheological properties of aqueous solutions containing this compound are influenced by its surfactant nature and its ability to form micelles and potentially more complex structures depending on concentration and the presence of other components. While detailed rheological curves specifically for pure this compound solutions were not prominently featured in the search results, related studies on surfactant systems provide context. Surfactant solutions can exhibit various rheological behaviors, including Newtonian or shear-thinning properties, depending on the concentration and the morphology of the self-assembled structures (e.g., spherical micelles, wormlike micelles) mdpi.commdpi.comnih.gov. The formation of entangled wormlike micelles, for instance, can lead to significant increases in viscosity and viscoelastic behavior mdpi.comnih.gov.

This compound is used in formulations where rheology is important, such as facial scrubs and cleaning products inci.guidespecialchem.comspecialchem.com. Its ability to contribute to desired rheological profiles in these applications would depend on its interaction with other ingredients, such as thickeners or other surfactants googleapis.com. Some surfactant systems, including certain isethionates, are known for their ability to build viscosity with salt happi.com. While this compound is an ether sulfonate, its structure shares some similarities with isethionates, and its tolerance to electrolytes suggests it might be compatible with salt-thickening mechanisms in formulations.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic methods are fundamental in determining the structural features and functional groups present in Avanel S 150. They provide valuable information about the chemical bonds and molecular environment within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomer Distribution

NMR spectroscopy is a powerful tool for the detailed structural analysis of surfactants like this compound. While specific research findings detailing the NMR-based oligomer distribution of this compound were not extensively available in the provided literature, NMR is routinely used to determine the average degree of ethoxylation and to characterize the alkyl chain lengths in ethoxylated surfactants. Analysis of the characteristic proton and carbon signals corresponding to the alkyl chains, the ethoxy (–OCH2CH2–) units, and the methylene (B1212753) group adjacent to the sulfonate group can provide quantitative information about the distribution of these structural elements within the mixture that constitutes this compound. This allows for the assessment of the variability in both the hydrophobic (alkyl chain) and hydrophilic (ethoxy chain) portions of the surfactant molecules. The application of NMR has been noted in the analysis of formulations containing this compound, highlighting its relevance in characterizing components within such systems. justia.comgoogleapis.comgoogle.comgoogle.com

Infrared (IR) and Raman Spectroscopy for Functional Group Interactions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound, such as the sulfonate (–SO3⁻), ether (C–O–C), and alkyl (C–H) moieties. An IR spectrum for this compound has been reported and used for its detection and characterization. industrialchemicals.gov.auuni-muenchen.dethermofisher.com IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of its characteristic chemical functionalities. Raman spectroscopy, a complementary vibrational technique, can also provide information about the molecular structure and interactions. While direct application of Raman spectroscopy specifically for characterizing the functional group interactions within pure this compound was not detailed in the search results, Raman analysis has been employed in studies involving this compound as a component, suggesting its utility in related analyses. researchgate.netresearchgate.netresearchgate.net Both IR and Raman spectroscopy are valuable for confirming the structure and assessing the consistency of different batches of this compound.

Mass Spectrometry (MS) for Impurity Profiling and End-Group Analysis

Mass spectrometry is essential for determining the molecular weight distribution of the components in this compound and for identifying impurities and analyzing end-groups. As this compound is a mixture of ethoxylated and sulfonated alcohols with varying alkyl chain lengths (C12-15) and degrees of ethoxylation, MS techniques, particularly coupled with separation methods, can resolve and identify the individual components based on their mass-to-charge ratio (m/z). This allows for the determination of the distribution of both the alkyl chain lengths and the number of ethoxy units (oligomer distribution). MS is also highly sensitive for detecting and identifying impurities that may be present, such as unreacted starting materials or byproducts. Although specific detailed MS data for impurity profiling or end-group analysis of this compound was not provided in the search results, MS techniques, including LC-MS, have been used in the analysis of systems containing this compound, underscoring their applicability. justia.comgoogleapis.comgoogle.comgoogle.comresearchgate.net Predicted collision cross-section values for a related structure have also been computed, indicating the relevance of advanced MS techniques like ion mobility-mass spectrometry for such compounds. uni.lu

Chromatographic Separation Methods for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of surfactant mixtures like this compound. Based on differences in polarity and molecular structure, HPLC can effectively separate species with varying alkyl chain lengths and degrees of ethoxylation. This allows for the determination of the distribution of these oligomers, contributing to a comprehensive understanding of the product's composition. HPLC is also crucial for assessing the purity of this compound by identifying and quantifying impurities. HPLC analysis has been utilized in the context of analyzing formulations containing this compound, demonstrating its applicability in separating and quantifying components in such matrices. justia.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com The technique is particularly useful for ensuring the absence of or quantifying residual starting materials or byproducts.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers and other macromolecules shimadzu.nlntust.edu.twelementlabsolutions.com. The separation in GPC is based on the hydrodynamic volume of the molecules in solution, with larger molecules eluting faster than smaller ones as they navigate through the pores of the stationary phase shimadzu.nl.

For ethoxylated surfactants like Sodium C12-15 Pareth-15 Sulfonate, the "Pareth-15" designation indicates an average degree of ethoxylation. In reality, the synthesis of such compounds typically results in a distribution of ethoxylate chain lengths, meaning the final product is a mixture of molecules with varying numbers of ethylene (B1197577) oxide units. This inherent variability leads to a molecular weight distribution rather than a single, discrete molecular weight. GPC is ideally suited to characterize this distribution, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) shimadzu.nlrepsol.com. While specific GPC data for this compound was not found in the consulted literature, the principles of GPC are directly applicable to analyzing the molecular weight distribution arising from the varying degrees of ethoxylation in this type of surfactant. Analyzing this distribution is crucial for understanding and controlling the physical and performance characteristics of the surfactant.

Surface Characterization of Adsorbed Layers

The behavior of surfactants like this compound at interfaces is critical to their functionality in various applications. Surface characterization techniques provide insights into the structure, morphology, and properties of the layers formed when the surfactant adsorbs onto a surface or at an interface.

X-ray Diffraction (XRD) for Crystal Structure Influence

X-ray Diffraction (XRD) is a powerful technique used to identify the crystalline phases present in a material, determine their crystal structure, and assess parameters such as crystallinity and crystallite size measurlabs.commyscope.trainingrsc.org. While this compound itself is a surfactant and may not exhibit a well-defined bulk crystal structure in all its forms, its presence can influence the crystallization and crystal structure of other materials during processing or in formulations.

Research has utilized XRD to investigate the impact of Avanel S-150 on the crystal structure of inorganic compounds. In one study focusing on the preparation of aragonite particles by homogeneous precipitation, Avanel S-150 was used as a surfactant additive uni-muenchen.de. XRD analysis of the resulting particles indicated that while the surfactant affected the morphology of the aragonite crystals, it did not alter their underlying crystal structure uni-muenchen.de. Similarly, in a study on the electrochemical performance of surfactant-processed LiFePO4, XRD was employed to characterize the crystal structure of the LiFePO4 particles synthesized in the presence of Avanel S-150 researchgate.net. These studies demonstrate the utility of XRD in understanding how the presence of this compound influences the crystalline nature of materials it interacts with, particularly in solid-state systems.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of materials at high resolution repsol.comospublishers.comkpi.uawhiterose.ac.ukmdpi.com. It provides detailed information about the shape, size, and arrangement of particles or features on a surface.

The influence of this compound on the morphology of materials has been investigated using SEM. In the study on aragonite particle preparation, SEM images clearly illustrated the effect of Avanel S-150 on particle shape, showing that the surfactant promoted the formation of needle-like aragonite particles uni-muenchen.de. Another study examining the synthesis of LiFePO4 cathode material utilized Field Emission Scanning Electron Microscopy (FE-SEM) to characterize the morphology of the synthesized particles researchgate.net. This research found that the use of Avanel S-150 as an anionic surfactant during the ball milling of LiFePO4 precursors resulted in improved particle size uniformity and morphology control compared to particles processed without the surfactant researchgate.net. These examples highlight the effectiveness of SEM in revealing how this compound can modify the physical form and appearance of materials during their formation or processing.

BET Specific Surface Area Measurement

The Brunauer–Emmett–Teller (BET) method is a standard technique for determining the specific surface area of materials by measuring the amount of gas adsorbed onto the surface researchgate.netmicrotrac.comresearchgate.net. Specific surface area is a critical parameter influencing the reactivity, adsorption capacity, and performance of materials in various applications.

Applications in Materials Science and Nanotechnology

Role in Inorganic Particle Synthesis and Morphology Control

Avanel S 150 has been investigated for its influence on the synthesis of inorganic particles, particularly in controlling their size, uniformity, and crystalline structure. researchgate.net

Influence on Nucleation and Crystal Growth Kinetics

Surfactants can influence the nucleation and crystal growth kinetics during particle synthesis by altering the interfacial energy between the growing crystals and the surrounding medium. While specific data on this compound's impact on these kinetics for various inorganic systems is not detailed in the provided snippets, its function as a dispersing agent and its anionic nature suggest it can interact with precursor ions or growing crystal surfaces. researchgate.net This interaction can affect the rate of nucleation, the growth pathways of crystals, and ultimately the final particle size and morphology. Studies on other surfactant-assisted synthesis methods for materials like LiFePO₄ have shown that surfactants can influence particle size and morphology, which is a direct consequence of their effect on nucleation and growth processes. researchgate.net

Dispersing Agent in Ceramic and Composite Material Processing

This compound has been identified as a useful dispersing agent in the processing of ceramic and composite materials. researchgate.netgoogle.com Its ability to disperse particles uniformly is crucial for achieving desired material properties.

Enhancing Particle Uniformity and Morphology Control (e.g., LiFePO₄)

In the context of lithium iron phosphate (B84403) (LiFePO₄, PubChem CID 15320824) cathode material synthesis for lithium-ion batteries, this compound has been used as an anionic surfactant during the ball milling of precursor materials. researchgate.net The addition of this compound resulted in LiFePO₄ particles with improved size uniformity and morphology control after calcination. researchgate.net This indicates that the surfactant aids in the deaggregation of precursor particles during milling, leading to a more homogeneous mixture and subsequently more uniform final particles.

Improving Specific Surface Area of Materials

The use of this compound as a dispersing agent has been shown to increase the specific surface area of materials. In the study involving LiFePO₄, the specific surface area of the particles approximately doubled when this compound was added during the milling process. researchgate.net A higher specific surface area is often desirable in materials applications, such as battery electrodes, as it can provide more reaction sites and improve performance. researchgate.net

The following table summarizes the effect of this compound on LiFePO₄ particle properties based on one study:

PropertyWithout this compoundWith this compoundImprovement NotedSource
Particle UniformityLowerHigherYes researchgate.net
Morphology ControlLowerHigherYes researchgate.net
Specific Surface AreaLowerApproximately 2x HigherYes researchgate.net

This compound has also been used as an anionic surfactant in cementitious slurries, specifically those containing blast furnace slag. google.com A small addition of this compound (0.1 gal/bbl) to a blast furnace slag cement slurry resulted in a reduction in shrinkage, demonstrating its effect on the material's properties and potentially influencing particle interactions within the slurry. google.com

Applications in Chemical Engineering and Industrial Processes

Enhanced Oil Recovery (EOR) Processes

Foam Generation and Mobility Control in Porous Media

Foam is utilized in EOR to control gas mobility within porous media, which helps to improve sweep efficiency and prevent issues like viscous fingering and gravity override mdpi.comresearchgate.netresearchgate.netstanford.edu. Foam consists of gas bubbles dispersed within a liquid containing a surfactant researchgate.netresearchgate.netstanford.edu. The presence of foam lamellae, thin films of liquid that trap gas bubbles, significantly reduces gas mobility researchgate.netresearchgate.net. Foam generation in porous media can occur through mechanisms such as snap-off, lamella division, and leave-behind mdpi.comresearchgate.netstanford.edud-nb.info.

While some studies indicate that foam is more effective in water-wet systems, others suggest it can be effective in oil-wet media after wettability alteration mdpi.com. The effectiveness of foam for mobility control is directly related to the density and stability of the bubbles, which are influenced by the rates of foam generation and coalescence stanford.edu. Surfactants play a crucial role in stabilizing these foam lamellae mdpi.comresearchgate.net. Research has explored the use of Avanel S 150 in foam generation for EOR applications rice.edu. Studies have investigated the apparent viscosity of foam generated with this compound, indicating its potential in this area rice.edu.

Wettability Alteration in Carbonate and Sandstone Reservoirs

Reservoir wettability, the preference of the reservoir rock surface to be in contact with either oil or water, is a critical factor influencing oil recovery scispace.commdpi.combiolinscientific.com. Many carbonate reservoirs, for instance, tend to be intermediate to oil-wet, which hinders oil displacement by water flooding scispace.combiolinscientific.com. Altering the wettability towards a more water-wet state is a key mechanism in chemical EOR to improve oil recovery mdpi.combiolinscientific.comijcce.ac.ir.

Surfactants can alter wettability by adsorbing onto the rock surface, thereby changing the rock's affinity for water or oil mdpi.commdpi.combiolinscientific.com. This adsorption can reduce the surface tension and facilitate the displacement of oil mdpi.com. The degree of wettability alteration depends on various factors, including the initial wettability, surfactant structure and concentration, and brine composition mdpi.comresearchgate.net. While the provided search results mention wettability alteration in carbonate and sandstone reservoirs using surfactants in general scispace.commdpi.combiolinscientific.comresearchgate.netindustrialchemicals.gov.auspecialchem.com, and specifically list this compound in a table of surfactants used in wettability alteration studies in carbonate reservoirs scispace.com, detailed research findings specifically on this compound's performance in altering wettability in different reservoir types were not extensively available within the provided snippets. However, its inclusion in such studies suggests its consideration as a potential wettability alteration agent scispace.com.

Interfacial Tension Reduction for Improved Oil Displacement

Reducing the interfacial tension (IFT) between oil and water is another primary mechanism by which surfactants enhance oil recovery sasol.commdpi.comijcce.ac.irfastercapital.combiolinscientific.com. Lowering IFT reduces the capillary forces that trap oil in the pore spaces, making it easier for the injected fluid to mobilize and displace the oil towards production wells mdpi.comijcce.ac.irfastercapital.combiolinscientific.com.

Surfactants, possessing both hydrophilic and hydrophobic regions, accumulate at the oil-water interface and lower the energy required to create or expand this interface fastercapital.com. This reduction in IFT leads to an increased capillary number, which favors oil displacement researchgate.net. This compound, as a surfactant, is expected to exhibit IFT reduction properties google.com. A patent mentions that certain ether sulfonate surfactants, including those marketed as Avanel S, have excellent surface tension and interfacial tension lowering properties google.com. These properties make them suitable for various applications, including oilfield processes google.com.

Formulation in Detergent and Cleaning Technologies

This compound is also utilized in the formulation of detergent and cleaning products specialchem.cominci.guidespecialchem.comgoogle.comindustrialchemicals.gov.au. Its properties as a surfactant contribute to the performance of these products in removing dirt and grease inci.guidegoogle.com.

Performance as Wetting Agents and Foaming Agents

In detergent and cleaning applications, wetting agents help the cleaning solution spread over the surface to be cleaned, allowing for better contact with the soil google.com. Foaming agents contribute to the formation of lather, which can aid in suspending and removing dirt particles specialchem.cominci.guidespecialchem.comspecialchem.com. This compound is described as possessing good foaming properties specialchem.comspecialchem.comspecialchem.com. A patent highlights that ether sulfonate surfactants, including the Avanel S series, have good wetting and foaming properties google.com. These characteristics make this compound a functional component in various cleaning formulations scribd.com.

Synergistic Interactions with Co-surfactants and Additives

Agricultural Chemical Formulations

The inherent surfactant properties of this compound, such as its ability to lower surface and interfacial tension, make it suitable for inclusion in agricultural chemical formulations. google.com Surfactants play a crucial role in enhancing the efficacy and application of various agricultural products, including pesticides and herbicides. brandt.cocrodaagriculture.cn The inclusion of appropriate surfactants can improve the wetting, spreading, and penetration characteristics of spray solutions on plant surfaces and in soil, thereby optimizing the delivery and performance of the active ingredients. brandt.cocrodaagriculture.cn

Role as Adjuvants in Pesticide and Herbicide Delivery Systems

As an adjuvant in pesticide and herbicide delivery systems, this compound's surfactant nature can contribute to improved spray application efficacy. Adjuvants are substances added to a pesticide spray mixture to enhance the performance of the pesticide or alter the spray characteristics. Surfactants, a common type of adjuvant, function by reducing the surface tension of the spray solution. brandt.cocrodaagriculture.cn This reduction allows spray droplets to spread out more effectively on the waxy surfaces of leaves, leading to better coverage and increased contact area between the pesticide and the target pest or weed. brandt.cocrodaagriculture.cn

Furthermore, surfactants can facilitate the penetration of the active ingredient through the plant cuticle, which is a significant barrier to uptake. By disrupting the waxy layer, surfactants like Sodium C12-15 Pareth-15 Sulfonate can enhance the absorption of the pesticide or herbicide into the plant tissue. Surfactants can also influence the rheological properties of the spray solution, potentially reducing the formation of fine, driftable droplets and improving deposition onto the intended target. crodaagriculture.cn While the general mechanisms by which surfactants act as agricultural adjuvants are well-established, specific detailed research findings on the performance of this compound exclusively as an agricultural adjuvant were not prominently featured in the consulted literature. Its suitability is primarily inferred from its classification and described surfactant properties.

Environmental Remediation Technologies

This compound's properties as a surfactant also lend themselves to potential applications in environmental remediation technologies. google.com Surfactant-enhanced remediation (SER) is a technique used to clean up contaminated soil and groundwater, particularly those affected by hydrophobic pollutants. ucm.esmdpi.comresearchgate.net Surfactants can increase the mobility and solubility of contaminants that are otherwise difficult to remove from the subsurface environment. ucm.esmdpi.compsu.edu

Surfactant-Enhanced Solubilization and Mobilization of Hydrophobic Pollutants in Soil and Water

In the context of environmental remediation, this compound, as an anionic surfactant, can play a role in the solubilization and mobilization of hydrophobic pollutants, such as non-aqueous phase liquids (NAPLs) like hydrocarbons and chlorinated solvents, which are common soil and groundwater contaminants. ucm.esmdpi.com

The primary mechanism involves micellar solubilization. Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic exterior. Hydrophobic pollutants can partition into the hydrophobic core of these micelles, effectively increasing their apparent solubility in the aqueous phase. mdpi.compsu.edu This process allows contaminants that were previously trapped in soil pores or adsorbed onto soil particles to be released into the groundwater and subsequently extracted or treated. ucm.esmdpi.com

Beyond solubilization, surfactants can also enhance the mobilization of NAPLs by reducing the interfacial tension between the pollutant and water. mdpi.com This reduction in tension can decrease the capillary forces holding NAPLs in soil pores, allowing them to be more easily displaced and mobilized by the flow of the surfactant solution. mdpi.com The emulsification of NAPLs into fine droplets dispersed in water is another related mechanism facilitated by surfactants, further aiding in their transport and removal. mdpi.com

Environmental Fate and Ecotoxicological Assessment Excluding Human Health Impact

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a primary process influencing the environmental fate of organic chemicals like surfactants. Avanel S 150 is expected to undergo biodegradation in the environment. industrialchemicals.gov.au It is described as a "totally biodegradable ingredient". inci.guide Information on similar chemicals suggests a degradation rate of 65-100% within 30 days. industrialchemicals.gov.au

Hydrolysis is not expected to be a significant degradation pathway for this compound within the typical environmental pH range of 4-9. industrialchemicals.gov.au

Aerobic and Anaerobic Degradation in Aquatic Systems

In aquatic environments, this compound is likely to be subject to both biotic and abiotic degradation processes. industrialchemicals.gov.au Aerobic biodegradation is considered a significant removal mechanism for surfactants in aquatic systems. Similar anionic surfactants, such as linear alkylbenzene sulfonates (LAS) and other alkyl sulfates (AS), are known to undergo rapid primary and ultimate biodegradation under aerobic conditions in river water and inoculated media. mst.dk High removal efficiencies (99.3-99.9%) have been reported for a similar alcohol ethoxylated sulfate (B86663) in municipal sewage treatment plants, which largely operate under aerobic conditions. industrialchemicals.gov.au

Anaerobic biodegradation of surfactants, particularly sulfonate-based ones, is generally considered slower and less extensive compared to aerobic degradation. europa.euresearchgate.net Studies on the anaerobic degradation of LAS in aquatic sediments indicate that it can occur, but the extent is highly dependent on sediment properties, such as organic carbon content. europa.eu In freshwater systems, the anaerobic biodegradation of LAS has been observed to be negligible under tested environmental conditions. europa.eu The potential lack of significant anaerobic degradation could lead to the accumulation of persistent surfactants in anaerobic sediments. europa.eu However, for surfactants that are readily biodegradable under aerobic conditions, anaerobic biodegradability is considered less environmentally relevant. researchgate.net

Degradation in Soil Matrices and Sediment Layers

When released to soil, for instance, through the application of sewage sludge containing adsorbed surfactant, this compound's behavior is influenced by its properties and soil characteristics. Due to its water solubility, some leaching may occur, but at very low concentrations and in a diffuse manner. industrialchemicals.gov.au It is not expected to be highly mobile in soil. industrialchemicals.gov.au Similar to aquatic systems, biodegradation is expected to be a key process in soil. Studies on similar chemicals suggest likely degradation in sludge-amended soils. nm.gov

In sediment layers, particularly anaerobic ones, the persistence of this compound may be greater if anaerobic degradation is limited, as suggested by studies on similar sulfonate surfactants. europa.eu

Identification and Fate of Primary Degradation Products

Specific studies identifying the degradation products of this compound were not found in the provided information. However, based on the known biodegradation pathways of similar primary alkyl sulfates (AS), the initial step typically involves the hydrolytic cleavage of the sulfate ester bond. mst.dk This process, catalyzed by alkylsulfatases, yields inorganic sulfate and a fatty alcohol. mst.dk The resulting fatty alcohol can then be further oxidized through dehydrogenation to form fatty aldehydes, followed by oxidation to fatty acids. mst.dk These fatty acids can then enter the beta-oxidation pathway and be ultimately mineralized to carbon dioxide and water, or incorporated into microbial biomass. mst.dk

While the precise degradation pathway for the ethoxylated and sulfonated structure of this compound might differ in the initial steps compared to simple alkyl sulfates, the principle of breaking down the molecule into smaller, more readily biodegradable fragments is likely to apply. The fate of these primary degradation products would depend on their inherent biodegradability and the environmental conditions.

Environmental Distribution and Persistence

The distribution of this compound in the environment is largely determined by its release pattern and its physicochemical properties, such as water solubility and adsorption behavior. As a component of rinse-off personal care products, the primary route of entry into the environment is via wastewater treatment plants and subsequent discharge into surface waters. industrialchemicals.gov.aueuropa.eunih.gov

This compound is not expected to be persistent in the environment when used at its intended dilute concentrations. dtic.mil This is supported by the expectation of its biodegradability. industrialchemicals.gov.auinci.guidespecialchem.com

Sorption and Desorption Behavior on Natural Adsorbents

Sorption to solid matrices like soil, sediment, and sewage sludge plays a significant role in the environmental distribution and mobility of surfactants. Due to its relatively high water solubility, this compound is expected to have low adsorption/desorption coefficients (Koc). industrialchemicals.gov.au However, studies on similar surfactants have shown that they can readily adsorb to sludge. industrialchemicals.gov.au This suggests that a portion of this compound entering wastewater treatment plants may partition to the solid phase (sludge). Once in the environment, it may exhibit medium to low mobility in soil and sediments due to adsorption. industrialchemicals.gov.au Lipophilic components of personal care products, in general, are known to sorb onto sludge and sediments. nih.gov

Quantitative data on the sorption and desorption kinetics of this compound on various natural adsorbents like different soil types and sediments are not available in the provided information. Sorption and desorption processes are influenced by factors such as the chemical structure of the compound, the organic carbon content and clay content of the solid matrix, pH, and temperature. bioline.org.brmdpi.comskb.comnih.govifremer.fr

Bioaccumulation Potential in Non-Mammalian Organisms

Quantitative bioaccumulation data, such as Bioconcentration Factors (BCF) or Bioaccumulation Factors (BAF), for this compound in specific non-mammalian organisms were not found in the provided search results.

Ecotoxicity to Non-Mammalian Organisms

Ecotoxicological assessments evaluate the potential for a substance to cause harm to ecological receptors. For this compound, the focus here is on its impact on non-mammalian organisms within environmental systems.

Impact on Aquatic Invertebrates and Algae

Direct ecotoxicological data specifically for this compound were not provided in a 2001 assessment. industrialchemicals.gov.au However, based on comparisons to similar surfactants, it is considered likely that this compound may be moderately to highly toxic to aquatic organisms. industrialchemicals.gov.au This potential toxicity is attributed to the non-specific interaction of surfactants with the cell membranes of aquatic organisms, which can lead to alterations in membrane permeability. industrialchemicals.gov.au

Studies on similar surfactants have provided quantitative data regarding their toxicity to aquatic life. For instance, EC50 values for ethoxylated C12-15EO8 alcohol and sodium C12-16EO2.7 alkyl ethoxy sulfate were reported as 0.39 mg/L and 3.43 mg/L, respectively. industrialchemicals.gov.au These values indicate moderate to high toxicity to aquatic organisms for these related compounds.

Similar SurfactantEffect Concentration (EC50)Affected Organism TypeSource
Ethoxylated C12-15EO8 alcohol0.39 mg/LAquatic OrganismsWarne and Schifko (1999) cited in industrialchemicals.gov.au
Sodium C12-16EO2.7 alkyl ethoxy sulfate3.43 mg/LAquatic OrganismsWarne and Schifko (1999) cited in industrialchemicals.gov.au

The estimated Predicted Environmental Concentration (PEC) for this compound from its specified use was reported to be significantly lower than the lowest available EC50 value for similar surfactants, further supporting the assessment of low environmental hazard from this use. industrialchemicals.gov.au

Effects on Microbial Communities in Environmental Systems

The ready biodegradability of this compound suggests that environmental microbial communities are capable of breaking down the compound. specialchem.cominci.guidegoogle.com The observed high removal rates of similar detergent surfactants in municipal sewage treatment plants, which rely heavily on microbial activity for the degradation of organic substances, further support the role of microorganisms in the environmental processing of this class of chemicals. industrialchemicals.gov.au While specific data on the toxicity of this compound to diverse microbial communities in environmental systems was not detailed in the available information, general characteristics of sulfonate-based surfactants suggest varying impacts on microorganisms; for example, some olefin sulfonates have not been shown to have toxic effects on microorganisms, although this is a broad class and not specific to this compound. researchgate.net

Influence on Plant Growth and Soil Ecosystems

The potential influence of this compound on plant growth and soil ecosystems is primarily related to its presence and mobility in soil and sediments. Although a low adsorption coefficient (Koc) is anticipated due to its high water solubility, the tendency of similar surfactants to adsorb to sludge suggests that this compound is expected to have medium to low mobility in soil and sediments. industrialchemicals.gov.au While leaching from landfill disposal of product containers is possible due to its water solubility, this is expected to occur at very low concentrations and in a diffuse manner, and the chemical is not expected to be highly mobile in soil. industrialchemicals.gov.au Direct research findings on the specific effects of this compound on plant growth or the broader soil ecosystem, such as soil invertebrates or microbial activity beyond biodegradation, were not available in the consulted sources.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Interfacial Phenomena

Molecular modeling and simulation are indispensable for exploring the dynamic behavior of surfactant molecules at interfaces, which governs their function as detergents, emulsifiers, and foaming agents. These methods can simulate the interactions of thousands to millions of atoms over time, offering insights that are often difficult to obtain through experiments alone.

Molecular dynamics (MD) simulations are used to study the detailed, atom-level interactions of surfactant molecules with various interfaces, such as air-water or oil-water. nih.govijcce.ac.ir In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. acs.org This allows for the observation of processes like the migration of surfactant monomers to an interface and their subsequent arrangement.

For a molecule like Avanel S 150, MD simulations would show the hydrophilic sulfonate and polyoxyethylene headgroup orienting towards the aqueous phase, while the hydrophobic C12-15 alkyl chain would orient towards the non-polar phase (air or oil). researchgate.netfrontiersin.org Key findings from MD studies on similar surfactants include:

Interfacial Ordering: Surfactants reduce surface tension by adsorbing at the interface and forming an ordered monolayer. MD simulations can quantify this ordering and the resulting interfacial thickness.

Conformational Changes: The flexibility of the alkyl and ethoxylate chains allows the surfactant to adopt specific conformations at the interface to maximize favorable interactions. Studies on SLES have shown that conformational changes are observable and can be correlated with experimental data from techniques like Raman spectroscopy. acs.org

Solvation and Hydration: Simulations provide a detailed picture of how water molecules arrange around the hydrophilic headgroup, which is crucial for understanding the surfactant's solubility and interaction with other components in a formulation.

Simulation ParameterTypical Value for Surfactant SystemsPurpose
Force FieldOPLS-AA, CHARMM, GROMOSDescribes the potential energy and forces between atoms.
Water ModelSPC/E, TIP3PRepresents the properties of water molecules in the system.
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)Controls thermodynamic variables like temperature and pressure. acs.org
Simulation TimeNanoseconds (ns) to Microseconds (µs)Duration of the simulation, determines the timescale of observable phenomena.
System Size10,000 - 1,000,000+ atomsNumber of atoms included in the simulation box.

While all-atom MD provides high-resolution details, it is computationally expensive for simulating large-scale phenomena like micelle formation, which occurs over longer timescales and involves many molecules. researchgate.net Coarse-grained (CG) simulations address this limitation by grouping several atoms into a single "bead" or "superatom". rsc.orgmit.edu This simplification reduces the number of particles and interactions to calculate, allowing for simulations that span larger length and time scales. nih.gov

Using a CG model like the MARTINI force field, the self-assembly of surfactants such as this compound from individual monomers into micelles can be observed directly. mit.edu These simulations are crucial for understanding:

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, one can observe the spontaneous formation of aggregates above a certain threshold, providing a computational estimate of the CMC.

Micelle Morphology: CG simulations can predict the size and shape (spherical, cylindrical, etc.) of the micelles that form, which depends on the surfactant's molecular geometry and solution conditions. researchgate.net

Micelle Dynamics: These simulations reveal the dynamic nature of micelles, including the constant exchange of monomers between the micelle and the bulk solution, as well as processes like micelle fusion and fission. researchgate.net

Interactions with other molecules: CG simulations are used to study how hydrophobic molecules partition into the micellar core, a key mechanism in detergency and drug delivery. rsc.orgmit.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, are used to investigate the electronic properties of a single molecule in great detail. acs.org These methods provide fundamental insights into a molecule's structure, stability, and reactivity. For surfactants like this compound, QC calculations are particularly useful for understanding the properties of the headgroup and its interaction with the surrounding environment. 66.39.60

QC methods can compute a variety of molecular properties that are difficult to measure experimentally. aljest.net These computed properties can then be used directly or as parameters in larger-scale models.

Charge Distribution: A key output of QC calculations is the partial charge on each atom in the molecule. For ionic surfactants, it is known that the charge is not localized on a single atom but is distributed over the entire headgroup and even extends partially into the hydrophobic tail. 66.39.60researchgate.net This charge distribution is critical for parameterizing the electrostatic interactions in classical MD force fields.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and potential for electrophilic or nucleophilic attack. aljest.netresearchgate.net

Collision Cross Section (CCS): CCS is a measure of the ion's size and shape in the gas phase, which can be measured by ion mobility-mass spectrometry. Computational methods, often combined with machine learning algorithms trained on QC-derived descriptors, can predict CCS values for molecules. rsc.orgmdpi.comresearchgate.netnih.gov This provides an additional parameter for identifying unknown compounds in complex mixtures. Prediction errors for such models are often reported to be less than 5%. nih.gov

Quantum chemistry is the primary tool for studying the detailed mechanism of chemical reactions. By calculating the potential energy surface, chemists can identify the lowest-energy pathway from reactants to products, including the structure and energy of any transition states and intermediates.

The synthesis of this compound involves two main steps: ethoxylation of a C12-15 alcohol and subsequent sulfation. wikipedia.orgyoutube.com While these are well-established industrial processes, QC calculations can be used to:

Model Sulfation: The reaction of an ethoxylated alcohol with a sulfating agent like sulfur trioxide (SO₃) can be modeled to understand the formation of the sulfate (B86663) ester intermediate. researchgate.netgoogle.com QC can determine the activation energy of the reaction, confirming the highly exothermic nature of the process and identifying the structure of the transition state.

Investigate Hydrolytic Stability: this compound is a sulfonate, not a sulfate. Sulfonates are known for their excellent hydrolytic stability across a wide pH range. QC calculations can be used to compare the reaction pathways and energy barriers for the hydrolysis of a sulfate ester versus the cleavage of the C-S bond in a sulfonate, thereby providing a theoretical explanation for the enhanced stability of sulfonated surfactants.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) or Quantitative Structure-Property Relationship (QSPR) models aim to find a statistical correlation between a molecule's structure and its macroscopic properties. tandfonline.comdiva-portal.org These models use "molecular descriptors"—numerical values derived from the chemical structure—to predict properties like the critical micelle concentration (CMC), surface tension, or hydrophilic-lipophilic balance (HLB). researchgate.netresearchgate.net

For a class of surfactants like alcohol ethoxysulfates, a QSPR model would be built using a dataset of known molecules and their measured properties.

Descriptor Calculation: For each surfactant in the dataset, a large number of molecular descriptors are calculated using computational software. These can range from simple counts of atoms and bonds to more complex electronic descriptors derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies) or topological indices that describe molecular shape and branching. 66.39.60tandfonline.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best combination of descriptors that predicts the property of interest. researchgate.net

Validation and Prediction: The model is validated using a separate test set of molecules to ensure its predictive power. Once validated, the model can be used to predict the properties of new, unsynthesized molecules like different isomers or chain lengths of this compound.

Predicting Surfactant Performance (e.g., CMC, Foam Stability) from Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the performance of surfactants based on their molecular structure. These models establish a mathematical relationship between molecular descriptors (numerical representations of a molecule's chemical information) and a specific property of interest, such as the Critical Micelle Concentration (CMC) or foam stability.

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as its size and shape.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as charge distribution and polarizability.

For a molecule like this compound, with its C12-15 alkyl chain, 15 ethoxylate units, and a sulfonate head group, relevant descriptors would capture the length and branching of the hydrophobic tail, the size and properties of the hydrophilic ethoxylated chain, and the charge and size of the sulfonate group.

The table below illustrates the types of molecular descriptors that could be used in a QSPR model to predict the CMC of this compound, based on studies of other surfactants.

Descriptor TypeExample DescriptorRelevance to this compound Performance
Topological Wiener IndexDescribes the overall branching and size of the alkyl and ethoxylate chains, influencing how molecules pack into micelles.
Geometrical Molecular Surface AreaRelates to the size of the molecule, which affects its solubility and aggregation behavior.
Quantum-Chemical Partial Charge on the Sulfonate GroupThe charge on the hydrophilic head group is a key factor in determining the electrostatic interactions between surfactant molecules and their interaction with water, directly impacting CMC.
Constitutional Number of Ethoxylate UnitsThe length of the ethoxylate chain influences the hydrophilic-lipophilic balance (HLB) of the surfactant, a critical factor for its performance.

Foam stability is another important performance characteristic of surfactants. It is a complex phenomenon influenced by factors such as surface tension, film elasticity, and drainage rate. Molecular dynamics (MD) simulations can be employed to study the behavior of surfactant molecules at the air-water interface and within the thin liquid films that make up foam. mdpi.com These simulations can provide insights into how the structure of this compound, particularly the long ethoxylated chain, contributes to the stability of foam films by affecting intermolecular interactions and the structure of the interfacial layer. mdpi.comrsc.org

Predictive Models for Environmental Fate and Ecotoxicity

Computational models are increasingly used to predict the environmental fate and ecotoxicity of chemicals, reducing the need for extensive and costly experimental testing. For this compound, these models can help assess its biodegradability and potential impact on aquatic organisms.

Quantitative Structure-Activity Relationship (QSAR) models are widely used in ecotoxicology. nih.govresearchgate.net These models correlate molecular descriptors with toxicological endpoints, such as the concentration of a substance that is lethal to 50% of a test population (LC50). For surfactants, ecotoxicity is often related to their ability to disrupt cell membranes. Therefore, descriptors that capture the molecule's hydrophobicity (like the octanol-water partition coefficient, logP) and its ability to interact with biological membranes are particularly important.

The following table provides examples of how a QSAR model might predict the ecotoxicity of this compound.

Molecular DescriptorPredicted Ecotoxicological EffectRationale
LogP (Octanol-Water Partition Coefficient) Higher logP may correlate with higher toxicity.A higher logP indicates greater hydrophobicity, which can lead to increased partitioning into the lipid membranes of aquatic organisms, causing disruption and toxicity.
Molecular Weight Larger molecules may have different modes of toxic action.The size of the molecule can influence its uptake and transport within an organism.
Polar Surface Area Can influence the interaction with biological membranes.The polar head group and ethoxylate chain contribute to the polar surface area, which can affect how the molecule interacts with the surface of cell membranes.

Predictive models for biodegradability assess the likelihood that a chemical will be broken down by microorganisms in the environment. nih.gov For surfactants like this compound, the structure of the alkyl chain is a key determinant of biodegradability. Linear alkyl chains, such as those in this compound, are generally more readily biodegradable than branched chains. Computational models can use fragment-based approaches to identify structural motifs that are known to be easily or difficultly degraded by microbial enzymes. These models can provide a screening-level assessment of the persistence of this compound in the environment.

Q & A

Q. What are the established protocols for synthesizing Avanel S 150 in laboratory settings, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, solvent systems, catalysts) and purification methods (e.g., recrystallization, column chromatography). To ensure reproducibility, document all parameters (e.g., molar ratios, reaction times) and validate intermediate products using spectroscopic techniques (e.g., NMR, IR). Include raw data for critical steps (e.g., yield calculations, purity assessments) in supplementary materials to enable replication .
  • Example Table:
StepParameterOptimal RangeValidation Method
1Temperature60–80°CThermocouple monitoring
2SolventAnhydrous THFKarl Fischer titration

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and detect impurities >1% .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a validated gradient method (e.g., C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
    Report instrument parameters (e.g., column type, mobile phase) and calibration standards to ensure comparability across studies .

Q. How should researchers design initial dose-response experiments to evaluate this compound’s bioactivity?

  • Methodological Answer :
  • Hypothesis : Define the expected biological target (e.g., enzyme inhibition, receptor binding).
  • Variables : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive/negative controls (e.g., known inhibitors, vehicle-only groups) .
  • Statistical Power : Calculate sample size using prior variance data to ensure significance (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :
  • Meta-Analysis : Compare studies for methodological differences (e.g., cell lines, assay conditions). Use standardized reporting (e.g., IC50 values with 95% confidence intervals) .
  • Cross-Validation : Replicate key experiments in multiple models (e.g., in vitro vs. ex vivo) while controlling for variables like oxygen tension or serum concentration .
  • Data Normalization : Apply z-score transformation to account for inter-lab variability in raw data .

Q. What methodologies optimize this compound’s stability in long-term pharmacological studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .
  • Formulation Strategies : Test excipients (e.g., cyclodextrins) to enhance solubility and prevent aggregation. Include stability-indicating assays in protocols .

Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships observed with this compound?

  • Methodological Answer :
  • Model Selection : Fit data to sigmoidal (e.g., Hill equation) or biphasic models using nonlinear regression. Compare Akaike Information Criterion (AIC) values to determine best fit .
  • Uncertainty Quantification : Report bootstrap confidence intervals for EC50/IC50 estimates to address variability .
  • Example Workflow:

Collect raw response data.

Normalize to controls.

Apply model-fitting software (e.g., GraphPad Prism).

Validate residuals for homoscedasticity .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells; validate differentially expressed genes via qPCR .
  • Proteomics : Use SILAC labeling to quantify protein abundance changes. Cross-reference with STRING database for pathway enrichment .
  • Systems Biology : Build interaction networks (e.g., Cytoscape) to identify hub targets and upstream regulators .

Data Reporting and Ethical Considerations

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

  • Methodological Answer :
  • Transparency : Describe experimental conditions in detail, including potential confounding factors (e.g., batch variability, equipment calibration) .
  • Supplementary Materials : Upload raw datasets, failed experiment logs, and instrument output files to repositories like Figshare or Zenodo .
  • Ethical Reporting : Avoid selective data omission; discuss limitations in the context of hypothesis refinement .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

  • Methodological Answer :
  • Quality Control (QC) : Implement in-process checks (e.g., inline PAT tools for reaction monitoring) .
  • Multivariate Analysis : Use PCA to identify critical synthesis parameters contributing to variability .
  • Documentation : Maintain a batch record database with metadata (e.g., reagent lot numbers, ambient conditions) .

Cross-Disciplinary Applications

Q. What computational modeling approaches can predict this compound’s interactions with novel biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible receptor models to simulate binding poses. Validate with MD simulations (e.g., GROMACS) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
  • Validation : Compare in silico predictions with experimental SPR (Surface Plasmon Resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.